

(-)-Corlumine: A Technical Overview of a Phthalideisoquinoline Alkaloid

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Compound of Interest

Compound Name: (-)-Corlumine

Cat. No.: B119763

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Abstract

(-)-Corlumine, a naturally occurring phthalideisoquinoline alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **(-)-Corlumine**, focusing on its chemical identity, and available data on its biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity

(-)-Corlumine is a chiral compound with a complex heterocyclic structure. Its precise chemical identity is crucial for accurate research and development.

Identifier	Value	Source
IUPAC Name	(6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1]benzodioxol-8-one	[2]
CAS Number	79082-64-7	[1][3][4][5]
PubChem CID	157478	[2]
Molecular Formula	C ₂₁ H ₂₁ NO ₆	[3]
Molecular Weight	383.4 g/mol	[3]

Biological Activities and Pharmacological Profile

(-)-Corlumine belongs to the class of phthalideisoquinoline alkaloids, which are known to exhibit a diverse range of biological effects.[6] While specific in-depth studies on **(-)-Corlumine** are limited, preliminary findings and the activities of related compounds suggest several areas of therapeutic interest.

Available information indicates that **(-)-Corlumine** exhibits spasmolytic and GABA antagonist activity.[4] The broader class of benzyloisoquinoline alkaloids, to which **(-)-Corlumine** belongs, is known for a wide array of pharmacological properties, including analgesic, antimicrobial, and anticancer effects.[6]

Further research is required to fully elucidate the specific mechanisms of action and quantitative biological data for **(-)-Corlumine**.

Experimental Protocols

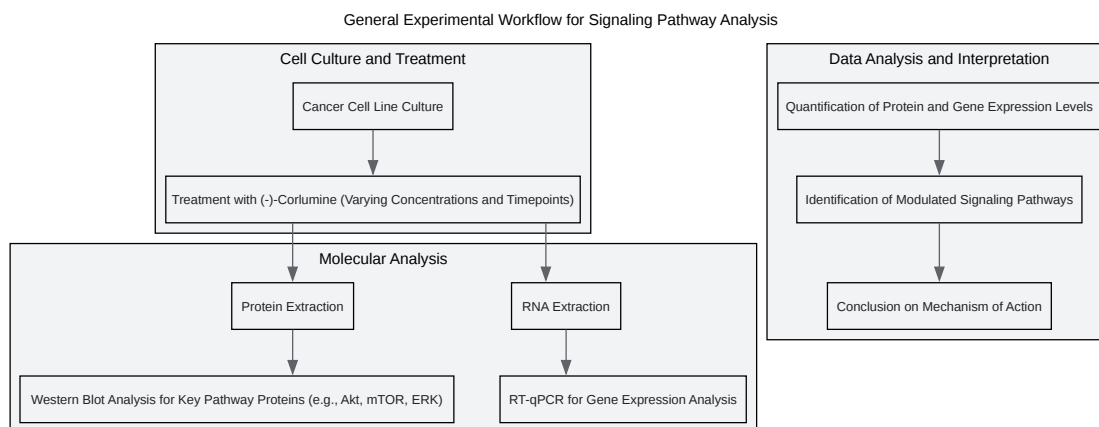
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of **(-)-Corlumine** are not extensively documented in publicly available literature. Researchers interested in studying this compound would likely need to adapt protocols from studies on similar phthalideisoquinoline alkaloids. General methodologies that would be applicable include:

- Isolation from Natural Sources: **(-)-Corlumine** can be found in plants of the *Fumaria* genus. [2] Isolation would typically involve solvent extraction followed by chromatographic separation techniques.
- Chemical Synthesis: The chiral nature of **(-)-Corlumine** necessitates stereoselective synthetic routes.
- In Vitro Assays: To investigate its biological activity, a variety of in vitro assays could be employed, such as:
 - Receptor binding assays to confirm and quantify its GABA antagonist activity.
 - Cell-based assays to evaluate its cytotoxic effects on cancer cell lines.
 - Enzyme inhibition assays to explore potential interactions with various signaling pathways.

Signaling Pathways

The specific signaling pathways modulated by **(-)-Corlumine** have not yet been fully characterized. Given its classification as a GABA antagonist, it is expected to interact with the GABAergic signaling pathway.

To illustrate a hypothetical workflow for investigating the impact of **(-)-Corlumine** on a generic signaling pathway, the following diagram is provided.



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Caption: Workflow for investigating **(-)-Corlumine**'s effect on signaling pathways.

Conclusion and Future Directions

(-)-Corlumine is a phthalideisoquinoline alkaloid with a defined chemical structure and potential as a GABA antagonist and spasmolytic agent. However, a significant gap exists in the scientific literature regarding its detailed biological activity, experimental protocols, and the specific signaling pathways it modulates. Future research should focus on comprehensive in vitro and in vivo studies to establish a clear pharmacological profile, including quantitative measures of its efficacy and potency. Elucidating its mechanism of action at the molecular level will be critical for its potential development as a therapeutic agent.

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